4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
Description
4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS Ref: 10-F738149) is a pyrazole derivative characterized by a methoxy group at position 4, a methyl group at the N1 position, and an aldehyde functional group at position 5 of the pyrazole ring (Fig. 1). Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol. This compound is primarily used in research as a building block for synthesizing fused heterocycles or functionalized pyrazole derivatives . The aldehyde group enables participation in condensation reactions (e.g., Schiff base formation), while the methoxy group modulates electronic properties, enhancing reactivity at specific positions.
Properties
IUPAC Name |
4-methoxy-2-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-5(4-9)6(10-2)3-7-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZWYVFASHANJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis from Phenyl Hydrazine Derivatives and β-Ketoesters
A representative synthetic route is described in a 2022 study focusing on pyrazole derivatives, which can be adapted for 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde synthesis:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of methylhydrazine with methoxy-substituted β-ketoester | Solvent: ethanol or similar; temperature: reflux | Forms 1-methyl-4-methoxy-pyrazol-5(4H)-one intermediate |
| 2 | Cyclization and purification | Acid/base catalysis as needed | Ensures ring closure and purity |
| 3 | Vilsmeier–Haack formylation | Reagents: POCl3 and DMF; temperature: 0–70 °C | Introduces aldehyde group at the 5-position with good selectivity |
| 4 | Work-up and purification | Recrystallization or column chromatography | Yields pure 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde |
This method is supported by spectroscopic characterization data such as IR, NMR (^1H and ^13C), and HR-MS to confirm structure and purity.
Alternative Synthetic Routes and Improvements
Use of Dimethyl Malonate and Alkylating Agents : A patent related to pyrazole herbicide intermediates describes a method involving the reaction of dimethyl malonate, formamide compounds (e.g., DMF), and alkylating agents (e.g., dimethyl sulfate) under alkaline conditions to form intermediates, which upon cyclization with methylhydrazine yield substituted pyrazoles with high purity and yield. Although this patent focuses on hydroxypyrazoles, the strategy can be adapted for methoxy-substituted pyrazoles by appropriate choice of starting materials.
Catalyst and Solvent Optimization : The choice of base (e.g., triethylamine) and solvent (e.g., dioxane, THF) can significantly affect yield and selectivity during alkylation and cyclization steps. Reaction temperatures are typically maintained between 30–90 °C for optimal conversion.
Comparative Data on Preparation Methods
Research Findings and Optimization Notes
Selectivity and Yield : The cyclization step with methylhydrazine is critical for selectivity. Using methylhydrazine hydrate or aqueous solutions with controlled concentration improves yields and reduces side products.
Purification : Recrystallization from alcohol-water mixtures or column chromatography using ethyl acetate-ethanol mixtures effectively purifies the product.
Reaction Monitoring : Spectroscopic techniques such as IR, NMR, and HR-MS are essential for monitoring reaction progress and confirming the identity of intermediates and final products.
Industrial Feasibility : Methods employing low-corrosivity reagents and mild conditions are preferred for scale-up, as demonstrated in recent patents.
Summary Table of Key Preparation Steps
| Step Number | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation of dimethyl malonate with formamide and alkylating agent | Dimethyl malonate, DMF, dimethyl sulfate, triethylamine, 40–70 °C | Intermediate compound formation |
| 2 | Cyclization with methylhydrazine/hydrazine hydrate | Methylhydrazine, solvent, acid hydrolysis | Formation of 1-methyl-5-hydroxypyrazole or methoxy analog |
| 3 | Formylation via Vilsmeier–Haack reaction | POCl3, DMF, 0–70 °C | Introduction of aldehyde at 5-position |
| 4 | Purification | Recrystallization or chromatography | Pure 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde |
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde serves as a versatile building block in the synthesis of biologically active compounds. Its derivatives have been explored for their pharmacological properties, including:
- Anti-inflammatory Activity : Compounds derived from pyrazoles have shown promising anti-inflammatory effects. For instance, a series of pyrazole derivatives were synthesized and tested against inflammation models, demonstrating comparable efficacy to established anti-inflammatory drugs like diclofenac sodium .
- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit antibacterial and antifungal activities. A study highlighted the synthesis of novel pyrazole compounds that showed significant activity against various bacterial strains, including E. coli and Staphylococcus aureus .
Materials Science
In materials science, 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is used to develop advanced materials with unique electronic and optical properties. Its ability to form coordination complexes with metals makes it valuable for:
- Organic Electronics : Pyrazole derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable electronic properties.
Agricultural Applications
The compound is also relevant in the field of agrochemicals. Its derivatives are being researched for:
- Pesticide Development : Pyrazoles have been identified as potential candidates for developing new pesticides due to their biological activity against pests and pathogens that affect crops.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of anti-inflammatory agents | Derivatives show activity comparable to diclofenac |
| Antimicrobial agents | Effective against E. coli and S. aureus | |
| Materials Science | Organic electronics | Potential use in OLEDs and photovoltaics |
| Agricultural Chemistry | Pesticide development | Promising candidates for crop protection |
Case Study 1: Anti-inflammatory Activity
A study conducted by Nagarapu et al. synthesized several pyrazole derivatives based on 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde, evaluating their anti-inflammatory properties in animal models. The results indicated that certain derivatives exhibited significant reductions in inflammation markers, suggesting their potential as therapeutic agents for inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Research by Burguete et al. focused on the synthesis of pyrazole-based compounds targeting bacterial infections. The study demonstrated that specific derivatives showed enhanced antibacterial activity against resistant strains, highlighting the importance of structural modifications in improving efficacy .
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carbaldehydes
Structural Isomers and Positional Analogs
5-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde
- Structure : Methoxy at C5, aldehyde at C3.
- Molecular Formula : C₇H₈N₂O₂ (identical to the target compound).
- Key Differences : The aldehyde and methoxy groups are transposed, altering electronic distribution. This isomer is less commonly reported but serves as a synthetic intermediate in heterocyclic chemistry .
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
- Structure : Chloro at C4, methyl at C3 and N1.
- Molecular Formula : C₆H₇ClN₂O.
- This compound is used in medicinal chemistry for its halogen-directed binding properties .
Substituent Variants
Halogen-Substituted Analogs
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 77509-93-4):
Phenoxy-Substituted Analogs
- 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde: Structure: Phenoxy at C5, phenyl at N1. Molecular Formula: C₁₈H₁₅N₂O₂. Applications: Exhibits anti-inflammatory and analgesic activities. The bulky phenoxy group increases lipophilicity, improving membrane permeability .
Functional Group Comparisons
Electronic and Reactivity Differences
- Methoxy vs. Chloro :
- Aldehyde Position :
- Aldehyde at C5 (target) vs. C4 (isomers) influences regioselectivity in cyclization reactions. For example, 4-carbaldehydes are more reactive in forming pyrazolo[3,4-c]pyrazoles .
Biological Activity
4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological applications, particularly focusing on its anticancer and antimicrobial properties.
4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is synthesized through various chemical pathways, often involving the reaction of substituted pyrazoles with aldehydes or other electrophiles. The presence of the methoxy group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.
Key Properties:
- Molecular Formula: C₇H₈N₂O₂
- Molecular Weight: 152.15 g/mol
- Functional Groups: Methoxy (-OCH₃) and aldehyde (-CHO)
The biological activity of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is primarily attributed to its ability to interact with various molecular targets in cells. It can form covalent bonds with nucleophilic sites on proteins or enzymes, influencing their activity and subsequently affecting biochemical pathways. This interaction is crucial for its potential therapeutic effects, particularly in cancer treatment.
Anticancer Activity
Recent studies have highlighted the potential of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde as an anticancer agent. It has shown efficacy against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers.
Table 1: Anticancer Activity Against Various Cell Lines
The compound exhibits significant cytotoxicity through mechanisms such as apoptosis induction and inhibition of cell proliferation. Studies have demonstrated that it may act by disrupting tubulin polymerization, a critical process for cancer cell division.
Antimicrobial Activity
In addition to its anticancer properties, 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde has been evaluated for antimicrobial activity against various pathogens. Its derivatives have shown promising results against bacteria such as E. coli and S. aureus.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 40 µg/mL | |
| S. aureus | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted by Li et al. focused on synthesizing novel pyrazole derivatives, including 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde. The evaluation revealed that this compound exhibited significant inhibitory effects on MCF7 and HepG2 cell lines, with IC50 values indicating potent anticancer activity.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of pyrazole derivatives against common bacterial strains. The results indicated that compounds derived from 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde showed substantial inhibition, particularly against Gram-positive bacteria.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was prepared via this method, followed by nucleophilic substitution with methoxy groups using phenol derivatives under basic conditions (K₂CO₃) .
- Key Steps :
Cyclocondensation of ethyl acetoacetate with phenylhydrazine to form pyrazole intermediates.
Vilsmeier-Haack formylation at the 4-position of the pyrazole ring.
Methoxy introduction via nucleophilic displacement of chloro substituents .
Q. How is the structure of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde confirmed experimentally?
- Methodological Answer : Structural confirmation involves:
- Spectroscopy : ¹H/¹³C NMR to identify aldehyde protons (~9.8 ppm) and methoxy/methyl groups. IR spectroscopy confirms C=O (aldehyde) stretches (~1700 cm⁻¹) .
- X-ray Crystallography : Single-crystal diffraction data refined using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces). For example, similar pyrazole carbaldehydes exhibit planar pyrazole rings with dihedral angles between substituents (e.g., 73.67° for phenyl rings) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Dimethyl sulfoxide (DMSO) enhances nucleophilic substitution efficiency for methoxy introduction .
- Catalyst Screening : K₂CO₃ or NaOH improves phenol reactivity in displacement reactions .
- Temperature Control : Reflux conditions (e.g., 6–10 hours) balance reaction completion and byproduct minimization .
Q. What computational methods predict the reactivity and stability of 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde?
- Methodological Answer :
- DFT Calculations : Gaussian software with B3LYP/6-311++G(d,p) basis sets models electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic attack sites .
- Molecular Dynamics : Simulates solvent interactions to predict solubility and crystallization behavior.
- Controversies : Discrepancies between experimental and theoretical bond lengths (e.g., C=O vs. calculated values) require recalibration of basis sets .
Q. How are crystallographic data contradictions resolved for pyrazole carbaldehydes?
- Methodological Answer :
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands address twinning in high-symmetry crystals .
- Disorder Modeling : Partial occupancy refinement for flexible methoxy/methyl groups using restraints (ISOR, DELU) .
- Validation Tools : PLATON/CHECKCIF identifies geometric outliers (e.g., abnormal torsion angles) .
Methodological Comparison Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
